1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone

Description

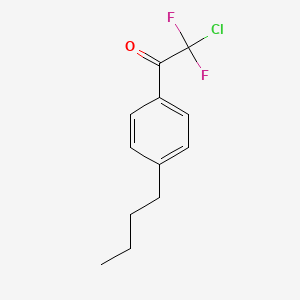

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone is an organic compound with a complex structure that includes a butyl group attached to a phenyl ring, which is further connected to a chloro-difluoroethanone moiety

Properties

IUPAC Name |

1-(4-butylphenyl)-2-chloro-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF2O/c1-2-3-4-9-5-7-10(8-6-9)11(16)12(13,14)15/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWZRQDVISEGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone typically involves the reaction of 4-n-butylphenyl magnesium bromide with 2-chloro-2,2-difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Substitution: Formation of 1-(4-n-Butylphenyl)-2-substituted-2,2-difluoroethanone.

Reduction: Formation of 1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanol.

Oxidation: Formation of 4-n-butylbenzoic acid.

Scientific Research Applications

Chemistry

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids.

Biology

Research indicates potential biological activities , particularly related to its interaction with biomolecules. Studies have explored:

- Antimicrobial Activity: Compounds similar to this have shown efficacy against both Gram-positive and Gram-negative bacteria due to enhanced membrane penetration from the halogenated groups.

- Ion Channel Modulation: Fluorinated ketones may act as sodium channel inhibitors, which are crucial in treating conditions like epilepsy and cardiac arrhythmias.

Medicine

The compound is being investigated for its potential in drug development . Its structural features suggest promising avenues for creating new therapeutic agents. In vitro studies indicate:

- Anticancer Activity: Difluorinated ketones can induce apoptosis in cancer cells through mitochondrial disruption and caspase activation pathways.

Mechanism of Action

The mechanism of action of 1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-difluoroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanol

- 4-n-Butylbenzoic acid

- 1-(4-n-Butylphenyl)-2,2-difluoroethanone

Uniqueness

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone is unique due to the presence of both chloro and difluoro groups on the ethanone moiety, which imparts distinct reactivity and stability compared to similar compounds. The combination of these functional groups with the butylphenyl structure makes it a versatile intermediate for various chemical transformations and applications.

Biological Activity

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone, also known by its CAS number 1352226-56-2, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chloro and difluoro substituent on an ethanone backbone with a butylphenyl group. Its molecular formula is . The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

Antimicrobial Activity

A study investigating the antimicrobial properties of various halogenated compounds found that those with similar structures to this compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of chlorine and fluorine enhanced the compounds' ability to penetrate bacterial membranes, leading to increased cell death rates.

Ion Channel Modulation

Research on related compounds indicates that fluorinated ketones can act as sodium channel inhibitors. This mechanism is crucial in managing conditions such as epilepsy and cardiac arrhythmias. Further studies are needed to establish whether this compound exhibits similar properties.

Anticancer Activity

In vitro studies have shown that difluorinated ketones can induce apoptosis in cancer cells through various pathways, including the disruption of mitochondrial function and the activation of caspases. Although direct studies on this compound are sparse, its structural characteristics suggest potential anticancer activity warranting further investigation.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.